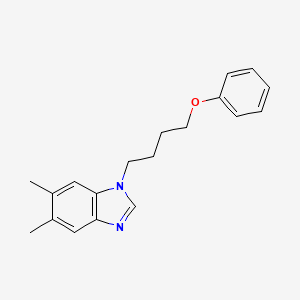

5,6-Dimethyl-1-(4-phenoxybutyl)benzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

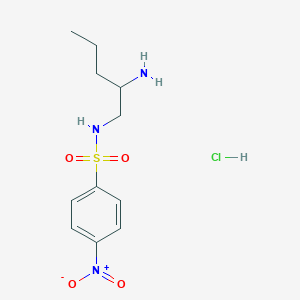

5,6-Dimethyl-1-(4-phenoxybutyl)benzimidazole is a derivative of benzimidazole . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring . This compound is a component of vitamin B12 where it serves as a ligand for the cobalt atom .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessed nitrogen-containing functional groups at ortho position with various reagents . A simple process to synthesize and separate of 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency has been reported .Molecular Structure Analysis

The IUPAC name for 5,6-Dimethylbenzimidazole is 1H-Benzimidazole, 5,6-dimethyl-. It consists of a benzene ring fused to an imidazole ring, with methyl groups positioned at specific carbon atoms . The compound’s chemical reactivity is attributed to the benzene and imidazole rings, enabling it to participate in various chemical reactions such as nucleophilic and electrophilic substitutions .Chemical Reactions Analysis

The compound’s chemical reactivity is attributed to the benzene and imidazole rings, enabling it to participate in various chemical reactions such as nucleophilic and electrophilic substitutions .Physical And Chemical Properties Analysis

5,6-Dimethylbenzimidazole typically presents itself as a white to off-white crystalline solid . The compound has a molecular weight of approximately 146.19 g/mol .Wissenschaftliche Forschungsanwendungen

Medical Implications and Drug Design

Benzimidazole derivatives, including 5,6-dimethylbenzimidazole, have been extensively studied for their medicinal properties. These compounds are recognized for their role in naturally occurring vitamin B12, and their modifications have led to the development of antihelminthic, antacid, and antibacterial drugs. Notably, bis- and tris-benzimidazole systems are well-documented for their DNA interaction capabilities, interfering with several DNA-associated processes, highlighting their potential in medicinal chemistry for targeting DNA and related mechanisms (Bhattacharya & Chaudhuri, 2008).

Antimicrobial Activities

The synthesis and characterization of benzimidazole derivatives have shown significant antimicrobial activity. Specific derivatives have demonstrated potent activity against both bacterial strains such as Escherichia coli and Staphylococcus aureus and fungal strains including Candida albicans and Aspergillus flavus. This suggests the potential of benzimidazole derivatives in developing new antimicrobial agents (Salahuddin et al., 2017).

Antibacterial and Antifungal Effects

Benzimidazole compounds and their metal complexes have been synthesized and evaluated for their antibacterial activity using various methods. Some ligands and complexes exhibited significant antibacterial effects against a range of bacteria, underscoring the versatility of benzimidazole-based compounds in generating new antibacterial agents (Tavman et al., 2010).

Organic Magnetic Materials

Hydrogen bonding in benzimidazole-based organic magnetic materials plays a crucial role, as evidenced by the synthesis of highly stable nitroxide radicals. These compounds crystallize as dimeric pairs with specific hydrogen bond donors and acceptors, demonstrating the importance of molecular structure in the magnetic behavior and potential applications in organic magnetic materials (Ferrer et al., 2001).

Anticancer Effects

Novel 2-(4-phenoxyphenyl)-1H-benzimidazole derivatives have been synthesized and tested for their cytotoxic activity against human chronic myelogenous leukemia cell lines. Some derivatives showed remarkable cytotoxic activity, indicating the potential of these compounds in developing anticancer therapies (Gurkan-Alp et al., 2015).

Zukünftige Richtungen

Benzimidazole derivatives, including 5,6-Dimethylbenzimidazole, are known to occur in natural products and pharmaceuticals. They often exhibit diverse biological activities, making them intriguing subjects for further study . The increased interest for benzimidazole compounds has been due to their excellent properties, like increased stability, bioavailability, and significant biological activity . This opens up new opportunities for researchers to design future generation novel and potent imidazole- and benzimidazole-containing drugs .

Wirkmechanismus

Target of Action

5,6-Dimethyl-1-(4-phenoxybutyl)benzimidazole is a derivative of benzimidazole . The primary target of this compound is the cobalt atom in vitamin B12 . The cobalt atom plays a crucial role in the biological activity of vitamin B12, which is involved in various metabolic processes in the body.

Mode of Action

The compound interacts with its target by serving as a ligand for the cobalt atom in vitamin B12 . This interaction enables the formation of the active form of vitamin B12, which is essential for the functioning of certain enzymes in the body.

Biochemical Pathways

The compound is involved in the biosynthesis of vitamin B12 . Vitamin B12 plays a key role in the normal functioning of the brain and nervous system, and for the formation of blood. It is involved in the metabolism of every cell of the human body, especially affecting DNA synthesis and regulation, but also fatty acid synthesis and energy production.

Pharmacokinetics

It is known that the compound is soluble in ethanol , which suggests that it may have good bioavailability. The compound’s pKa value is predicted to be 13.48±0.30 , indicating that it is a weak base and may be well-absorbed in the acidic environment of the stomach.

Result of Action

The action of this compound results in the formation of active vitamin B12 . This has numerous effects at the molecular and cellular level, including the synthesis of DNA, the formation of red blood cells, and the maintenance of the nervous system.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored below +30°C to maintain its stability. Furthermore, the compound’s solubility in ethanol suggests that it may be affected by the presence of alcohol in the body.

Biochemische Analyse

Biochemical Properties

5,6-Dimethyl-1-(4-phenoxybutyl)benzimidazole interacts with various biomolecules in biochemical reactions. It is biosynthesized from flavin mononucleotide by the enzyme 5,6-dimethylbenzimidazole synthase

Cellular Effects

Given its role in the structure of vitamin B12, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in the metabolic pathway of vitamin B12 biosynthesis

Eigenschaften

IUPAC Name |

5,6-dimethyl-1-(4-phenoxybutyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-15-12-18-19(13-16(15)2)21(14-20-18)10-6-7-11-22-17-8-4-3-5-9-17/h3-5,8-9,12-14H,6-7,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVEYCFBBMOJMMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)CCCCOC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2968743.png)

![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide](/img/structure/B2968744.png)

![N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2968746.png)

![6-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2968753.png)

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2968755.png)

![4,5,6,7-Tetrahydroisoxazolo[5,4-C]pyridine hcl](/img/structure/B2968756.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide](/img/structure/B2968758.png)

![5-methyl-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2968761.png)

![2-(4-{[(1-Hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}phenoxy)acetamide](/img/structure/B2968764.png)